But-3-yn-1-yl 4-methylbenzoate

CAS No.: 77875-81-1

Cat. No.: VC19336731

Molecular Formula: C12H12O2

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77875-81-1 |

|---|---|

| Molecular Formula | C12H12O2 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | but-3-ynyl 4-methylbenzoate |

| Standard InChI | InChI=1S/C12H12O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 |

| Standard InChI Key | GBAGPFNRSDBEHS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCCC#C |

Introduction

Structural and Chemical Properties

Molecular Architecture

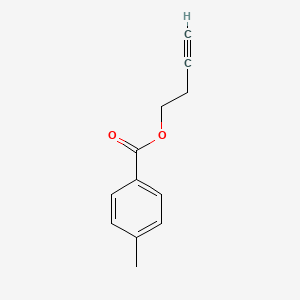

But-3-yn-1-yl 4-methylbenzoate (IUPAC name: but-3-yn-1-yl 4-methylbenzoate) consists of two primary components:

-

A 4-methylbenzoate group derived from 4-methylbenzoic acid, featuring a methyl substituent at the para position of the benzene ring.

-

A but-3-yn-1-yl group, a four-carbon chain with a terminal alkyne (-C≡CH) at the third position.

The molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol. The ester linkage (-COO-) bridges the aromatic and alkyne components, conferring both polar and nonpolar characteristics.

Key Structural Features:

-

Aromatic Ring: The electron-donating methyl group at the para position enhances the electron density of the benzene ring, influencing reactivity in electrophilic substitution reactions .

-

Alkyne Functionality: The terminal triple bond in the but-3-yn-1-yl group offers sites for click chemistry (e.g., azide-alkyne cycloaddition) and coordination to metal catalysts .

Physicochemical Properties

While experimental data for but-3-yn-1-yl 4-methylbenzoate are scarce, its properties can be extrapolated from similar esters (Table 1):

Table 1: Estimated Physicochemical Properties

The alkyne group introduces significant reactivity, including susceptibility to oxidation and polymerization under acidic or radical conditions .

Synthesis and Reaction Pathways

Esterification Strategies

But-3-yn-1-yl 4-methylbenzoate can be synthesized via classic esterification methods:

Acid-Catalyzed Fischer Esterification

Reaction of 4-methylbenzoic acid with but-3-yn-1-ol in the presence of a strong acid catalyst (e.g., H₂SO₄):

This method requires elevated temperatures (80–100°C) and prolonged reaction times to overcome the equilibrium limitation .

Acyl Chloride Intermediate

A more efficient approach involves converting 4-methylbenzoic acid to its acyl chloride (e.g., using SOCl₂ or oxalyl chloride), followed by reaction with but-3-yn-1-ol:

This method proceeds at room temperature and avoids water formation, improving yield .

Propargylation Techniques

Recent advances in propargyl group transfer, such as zinc-mediated reactions (as demonstrated in aldehyde propargylation ), could be adapted for ester synthesis. For example, using a propargyl bromide derivative with 4-methylbenzoate salts under mild conditions.

Applications and Functional Utility

Organic Synthesis

-

Click Chemistry: The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for polymer and bioconjugate synthesis .

-

Metal Coordination: The alkyne can act as a ligand in transition metal complexes, facilitating catalytic cycles in cross-coupling reactions .

Materials Science

-

Polymer Precursors: The ester’s dual functionality allows incorporation into polyesters or polyalkynes, yielding materials with tunable thermal and mechanical properties .

-

Surface Modification: Covalent attachment to substrates (e.g., silicon, gold) via alkyne-azide coupling enables bioactive surface engineering .

Fragrance and Flavor Industry

Analogous to methyl 4-methylbenzoate’s use in perfumes , the propargyl variant may introduce novel olfactory profiles due to its increased volatility and reactivity.

Stability and Reactivity Profile

Thermal and Chemical Stability

-

Thermal Decomposition: Likely occurs above 200°C, producing CO₂, 4-methylbenzoic acid, and propargyl derivatives.

-

Hydrolysis: Susceptible to acid- or base-catalyzed hydrolysis, regenerating 4-methylbenzoic acid and but-3-yn-1-ol .

Hazard Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume